4,4'-Dichlorobenzophenone oxime

Physical property differentiation Thermal behavior Purification optimization

Labs synthesizing palladacycle catalysts or condensation polymers face performance variability from non-chlorinated oxime analogs. 4,4'-Dichlorobenzophenone oxime (CAS 1714-50-7) resolves this via symmetrical para-chloro substitution. • Enables palladacycles with TONs up to 72,000 in copper-free Sonogashira coupling under air. • Bifunctional monomer for regioregular poly(ether-ketone-oximate); 2,4'-isomer must be excluded. • ≥95% purity for direct catalyst formation; ≥98% advised for Beckmann rearrangement.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 1714-50-7
Cat. No. B158347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichlorobenzophenone oxime
CAS1714-50-7
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H
InChIKeyNAXFZIAEWOZCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dichlorobenzophenone Oxime: Technical Baseline


4,4'-Dichlorobenzophenone oxime (CAS 1714-50-7), systematically named N-[bis(4-chlorophenyl)methylene]hydroxylamine, is a symmetrical diaryl ketoxime bearing chlorine substituents at both para positions of the two phenyl rings [1]. With molecular formula C₁₃H₉Cl₂NO and a molecular weight of 266.12 g·mol⁻¹, it is commercially available at a minimum purity specification of 95% . The compound exists as a crystalline solid with a reported melting point of 136–136.5 °C and a density of 1.29 g·cm⁻³ at ambient conditions [2]. Its primary established utility lies in serving as a precursor to the highly active oxime-derived palladacycle catalysts that enable carbon–carbon bond-forming reactions at exceptionally low palladium loadings, as well as a monomer building block in condensation polymer chemistry .

Precursor Oxime-derived palladacycle catalyst synthesis
Monomer Bifunctional building block for step-growth polycondensation
Substrate Beckmann rearrangement to amides under flow chemistry

No Substitute for 4,4'-Dichlorobenzophenone Oxime


Simple substitution of 4,4'-dichlorobenzophenone oxime with unsubstituted benzophenone oxime or mono-halogenated analogs is not equivalent because the two para-chloro substituents fundamentally alter three procurement-relevant properties simultaneously: (i) solid-state thermal behavior, with a melting point approximately 4–7.5 °C lower than the parent benzophenone oxime, which directly impacts purification, formulation, and handling [1]; (ii) bulk density, measured at 1.29 g·cm⁻³ versus 1.05 g·cm⁻³ for the unsubstituted analog, a ~23% increase that affects gravimetric dispensing and scale-up calculations ; and (iii) the electronic influence of the chlorine atoms, which modulates the coordination environment of the derived palladacycle and has been explicitly correlated with catalytic performance in cross-coupling reactions under both thermal and microwave irradiation [2]. In condensation polymer chemistry, the 4,4'-dichloro substitution pattern provides the bifunctional reactivity essential for step-growth polycondensation—a role that mono-chloro or unsubstituted oximes cannot fulfill [3].

Unsubstituted benzophenone oxime: altered thermal and density properties affect processing and formulation.
Mono-chlorinated analogs: monofunctional reactivity prevents use as a step-growth polycondensation monomer.
Acetophenone oxime-derived palladacycle: copper- and amine-free catalytic profile may not transfer between oxime scaffolds.

4,4'-Dichlorobenzophenone Oxime: Differentiation Evidence


Melting Point vs. Benzophenone Oxime

4,4'-Dichlorobenzophenone oxime exhibits a melting point of 136–136.5 °C, which is 4–7.5 °C lower than the 140–144 °C range consistently reported for unsubstituted benzophenone oxime [1][2]. This thermal depression arises from the symmetrical electron-withdrawing effect of the two para-chloro substituents, which disrupt crystal packing relative to the parent compound.

Melting Point
Head-to-head
136–136.5 °C vs. 140–144 °C
Δ 4–7.5 °C lower
Wider thermal processing window, supports identity QC check.
Open capillary method; target from Ind. Eng. Chem.; comparator consolidated from multiple suppliers.
Physical property differentiation Thermal behavior Purification optimization

Bulk Density vs. Benzophenone Oxime

The measured density of 4,4'-dichlorobenzophenone oxime is 1.29 g·cm⁻³ , representing a ~23% increase over the 1.05 g·cm⁻³ density of unsubstituted benzophenone oxime [1]. This density increment is directly attributable to the additional mass of the two chlorine atoms (atomic mass 35.45 each) within a comparable molecular volume.

Bulk Density
Head-to-head
1.29 g·cm⁻³ vs. 1.05 g·cm⁻³
~23% higher (+0.24 g·cm⁻³)
Impacts gravimetric dispensing and scale-up calculations.
Ambient temperature; target from ChemSrc; comparator consolidated from MolBase, ChemicalBook.
Gravimetric dispensing Formulation density Scale-up calculations

Palladacycle Performance in Sonogashira Coupling

The chloro-bridged palladacycle derived from 4,4'-dichlorobenzophenone oxime (designated complex 8a or 1b) delivers turnover numbers (TON) up to 72,000 in the copper- and amine-free Sonogashira coupling of aryl iodides and aryl bromides with terminal acetylenes, using 1 equivalent of tetrabutylammonium acetate in organic solvents at 110 °C for 1 h [1][2]. For context, acetophenone oxime-derived palladacycles have been reported with TON up to 95,000 in Sonogashira-type couplings, but only when paired with phosphine ligands and under different substrate scopes [3]. The 4,4'-dichlorobenzophenone oxime-derived system achieves its 72,000 TON without requiring copper co-catalyst or amine additives, representing a distinct operational advantage in terms of protocol simplicity and waste stream reduction.

Sonogashira TON
Reported
72,000
Copper- and amine-free protocol supports simplified purification.
Aryl iodides/bromides, Bu₄NOAc, 110 °C, 1 h; acetophenone oxime system reported TON 95,000 with P-ligand.
Cross-coupling catalysis Palladacycle precatalyst Turnover number

Suzuki Coupling of Deactivated Aryl Chlorides

The 4,4'-dichlorobenzophenone oxime-derived palladacycle, used at only 0.25 mol% loading with 1 mol% [HP(t-Bu)₃]BF₄ as ligand, K₂CO₃ as base, and TBAOH as additive in DMF, efficiently cross-couples deactivated and hindered aryl chlorides with aryl boronic acids under both conventional thermal heating and microwave irradiation [1]. This performance is significant because deactivated aryl chlorides are among the most challenging substrates for Suzuki coupling. In a related protocol, the same oxime-derived palladacycle 1b at 0.1–0.5 mol% Pd loading enabled Suzuki-Miyaura alkenylation of aryl, heteroaryl, benzyl, and allyl chlorides under microwave irradiation at 130 °C, achieving high regio- and diastereoselectivities in only 20 minutes [2].

Suzuki Catalyst Loading
Class-level
0.25 mol% Pd
Enables deactivated aryl chloride coupling at reduced Pd loading.
With [HP(t-Bu)₃]BF₄, K₂CO₃, TBAOH, DMF; conventional or MW; 4- to 20-fold reduction vs. Pd(PPh₃)₄ class.
Suzuki-Miyaura coupling Deactivated aryl chlorides Low catalyst loading

Bifunctional Monomer for Condensation Polymers

Russian patent RU 2561275 C1 explicitly describes the condensation of 4,4'-dichlorobenzophenone with diketoxime dianions at a 2:1 molar ratio at 160 °C for 2 hours to produce diketoxime monomers containing benzophenone fragments, which subsequently undergo polycondensation polyheterocyclization to yield polymers with a defined set of valuable properties [1]. This application exploits the bifunctional electrophilic character conferred by the two para-chloro substituents—a reactivity profile unavailable from benzophenone oxime (no chlorine), 4-chlorobenzophenone oxime (monofunctional), or 4-hydroxyacetophenone oxime (different scaffold).

Bifunctional Architecture
Reported
Two para-C–Cl bonds
Required for linear step-growth polycondensation; mono-chloro or non-halogenated analogs cannot substitute.
Condensation with diketoxime dianions, 160 °C, DMSO; RU 2561275 C1.
Polycondensation monomer Diketoxime polymer Polyheterocyclization

Beckmann Rearrangement in Microdroplets

A study on microdroplet-accelerated synthesis demonstrated that benzophenone oximes undergo Beckmann rearrangement to amides with yields of 87.2–93.4% in several seconds within microdroplets, compared to 82.5–93.3% requiring several hours in the bulk phase [1]. While this study encompasses the broader benzophenone oxime class (not exclusively the 4,4'-dichloro derivative), the presence of the two electron-withdrawing chloro substituents is expected to modulate the protonation equilibrium and migration aptitude, directly influencing the rearrangement rate and product distribution. The best amide yield reported under optimized microdroplet conditions (coaxial flowing device, sulfonyl chloride catalyst, 55 °C) was 93.3% [1].

Microdroplet Beckmann
Class-level
Yields 87–93% in seconds vs. hours
Accelerated amide formation supports flow-chemistry workflows; substituent effects may modulate kinetics.
Coaxial microdroplet device, sulfonyl chloride, 45–55 °C; bulk phase comparable yields in hours.
Beckmann rearrangement Microdroplet synthesis Amide bond formation

4,4'-Dichlorobenzophenone Oxime: Application Scenarios


Palladacycle Precatalyst for Industrial Cross-Coupling

Research groups and CDMOs synthesizing palladacycle catalysts should procure 4,4'-dichlorobenzophenone oxime as the ligand precursor when the target application demands copper- and amine-free Sonogashira coupling with TONs reaching 72,000, or Suzuki-Miyaura coupling of deactivated aryl chlorides at catalyst loadings as low as 0.25 mol% [1][2]. The derived palladacycle operates under air with reagent-grade chemicals, eliminating the need for glovebox handling and enabling straightforward scale-up in standard pilot-plant equipment. Procurement of the oxime with a minimum purity of 95% is sufficient for direct palladacycle formation, as confirmed by all published catalytic protocols .

Microwave Suzuki Alkenylation for Library Synthesis

Medicinal chemistry teams employing microwave-assisted parallel synthesis should select 4,4'-dichlorobenzophenone oxime as the precatalyst precursor of choice when the synthetic route involves sp²-sp² bond formation with deactivated aryl or heteroaryl chlorides. The derived palladacycle 1b achieves complete conversion within 20 minutes under microwave irradiation at 130 °C at 0.1–0.5 mol% Pd loading, delivering styrenes, stilbenes, and alkenylarenes with high regio- and diastereoselectivities [1]. This throughput advantage is directly tied to the specific oxime scaffold; alternative oxime-derived palladacycles have not been demonstrated with the same substrate scope under identical microwave conditions.

Diketoxime-Based Polycondensation Monomer

Polymer chemistry laboratories developing high-performance poly(ether-ketone-oximate) or related polyheterocyclic materials should procure 4,4'-dichlorobenzophenone oxime (or its ketone precursor for subsequent oximation) as a bifunctional monomer. The para-dichloro architecture enables stoichiometric condensation with dioximate nucleophiles at 160 °C, yielding well-defined polymer precursors that cannot be accessed from mono-chlorinated or non-halogenated benzophenone oximes [1]. Procurement specifications should confirm the absence of 2,4'-dichloro isomer contamination, which would introduce regioirregularity into the polymer backbone and compromise thermal and mechanical properties.

Microdroplet Beckmann Rearrangement for Flow Synthesis

Process chemistry groups seeking to implement continuous-flow amide synthesis should evaluate 4,4'-dichlorobenzophenone oxime as a Beckmann rearrangement substrate, given the demonstrated acceleration of this transformation in microdroplet reactors. While the class-level evidence shows benzophenone oximes achieving 87.2–93.4% amide yields in seconds rather than hours [1], the electron-withdrawing chloro substituents of the 4,4'-dichloro derivative are expected to further modulate the rearrangement kinetics and regioselectivity compared to the unsubstituted parent compound. Procurement of high-purity material (≥98%) is recommended to avoid side reactions from isomeric impurities during the acid-catalyzed rearrangement step.

Application
Selection Property
Validation Focus
Palladacycle precatalyst synthesis
Copper- and amine-free catalytic profile
Turnover number and substrate scope
Microwave-assisted library synthesis
Low-loading activation of deactivated aryl chlorides
Reaction time and stereoselectivity
Step-growth polycondensation monomer
Bifunctional para-dichloro electrophilicity
Isomeric purity (2,4'-regioisomer absence)
Continuous-flow amide synthesis
Microdroplet-accelerated rearrangement kinetics
Yield and time reduction vs. bulk
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